![molecular formula C18H24ClN3O2S B2604481 3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1184979-52-9](/img/structure/B2604481.png)
3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
“3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a chemical compound. It is derived from 5-Methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine . This compound is used in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It can also be used in the synthesis of diamide derivatives (FXa inhibitors) .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine with an alkali metal nitrite in the presence of a reducing agent in an aqueous solution of an acidic compound . Protodeboronation of pinacol boronic esters is also involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[5,4-c]pyridine ring, which is a heterocyclic compound containing nitrogen and sulfur atoms . The InChI code for this compound is 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6 (4-10)13-7 (9-5)8 (11)12;/h2-4H2,1H3, (H,11,12);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine with an alkali metal nitrite . Protodeboronation of pinacol boronic esters is also a key reaction in the synthesis .Physical And Chemical Properties Analysis
The molecular weight of this compound is 234.71 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Vascular Diseases and IP Receptor Agonism
- NS-304 : This compound is an orally available and long-acting IP receptor agonist prodrug. Its active form, MRE-269, exhibits high selectivity for the IP receptor. Researchers have identified NS-304 as a promising drug candidate for various vascular diseases, particularly pulmonary arterial hypertension and arteriosclerosis obliterans .
Anti-Fibrosis Activity
- Novel 2-(Pyridin-2-yl)amino Derivatives : Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic conditions .
Research Chemicals and Derivatives
Safety and Hazards
properties
IUPAC Name |
3-butoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-3-4-10-23-14-7-5-6-13(11-14)17(22)20-18-19-15-8-9-21(2)12-16(15)24-18;/h5-7,11H,3-4,8-10,12H2,1-2H3,(H,19,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLRALYUZTTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride |
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